molecular formula C13H20N2O2 B13877821 1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine

1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine

Cat. No.: B13877821
M. Wt: 236.31 g/mol
InChI Key: MOAORVWYQSYZAF-UHFFFAOYSA-N
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Description

1-[4-Methoxy-3-(methoxymethyl)phenyl]Piperazine is a chemical compound with the molecular formula C12H18N2O2. It is a derivative of piperazine, a heterocyclic organic compound that features a six-membered ring containing two nitrogen atoms at opposite positions. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine typically involves the alkylation of piperazine with appropriate methoxy-substituted benzyl halides. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) or methanol, and the reaction is usually carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-[4-Methoxy-3-(methoxymethyl)phenyl]Piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[4-Methoxy-3-(methoxymethyl)phenyl]Piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor modulation.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 1-[4-methoxy-3-(methoxymethyl)phenyl]Piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)piperazine: Similar structure but lacks the methoxymethyl group.

    1-(3-Trifluoromethylphenyl)piperazine: Contains a trifluoromethyl group instead of methoxy groups.

    1-(4-Methylphenyl)piperazine: Features a methyl group instead of methoxy groups.

Uniqueness: 1-[4-Methoxy-3-(methoxymethyl)phenyl]Piperazine is unique due to the presence of both methoxy and methoxymethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C13H20N2O2

Molecular Weight

236.31 g/mol

IUPAC Name

1-[4-methoxy-3-(methoxymethyl)phenyl]piperazine

InChI

InChI=1S/C13H20N2O2/c1-16-10-11-9-12(3-4-13(11)17-2)15-7-5-14-6-8-15/h3-4,9,14H,5-8,10H2,1-2H3

InChI Key

MOAORVWYQSYZAF-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(C=CC(=C1)N2CCNCC2)OC

Origin of Product

United States

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